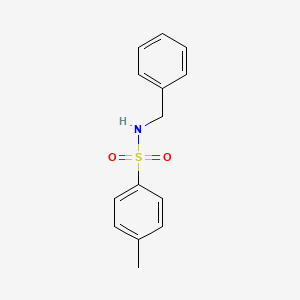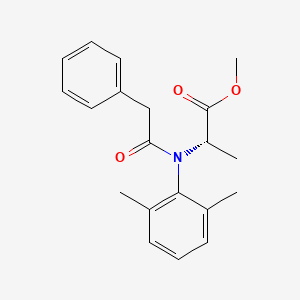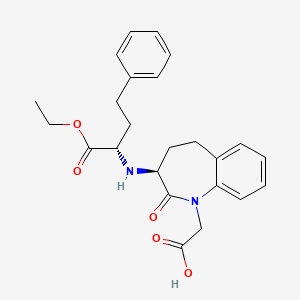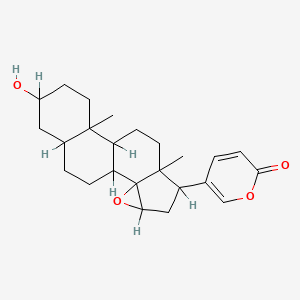
Resibufogenin
Übersicht
Beschreibung
Resibufogenin (RBG) is a significant bufadienolide compound found in the traditional Chinese medicine Chansu . It has shown promising potential in various therapeutic areas, including oncology, cardiology, and respiratory medicine .
Chemical Reactions Analysis
Resibufogenin exhibits a wide range of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and cardiotonic effects, as well as regulation of blood pressure and improvement of respiration .Wissenschaftliche Forschungsanwendungen
Oncology
Resibufogenin has shown promising potential in various therapeutic areas, including oncology . Its anticancer efficacy has been observed in different types of cancer cells, where it induces apoptosis and inhibits cell proliferation . For instance, Resibufogenin has been used for the treatment of multiple malignant cancers, including pancreatic cancer, colorectal cancer, and breast cancer .
Cardiology
The compound’s cardiotonic effects are noteworthy, providing potential benefits in cardiovascular health, particularly in heart failure management . It has also shown effectiveness in blood pressure regulation .
Respiratory Medicine
Resibufogenin has demonstrated substantial effects in improving respiratory function . This makes it a versatile agent in the treatment of respiratory disorders .
Anti-inflammatory Activities
Resibufogenin also demonstrates substantial anti-inflammatory activities . These properties suggest its utility in managing chronic inflammatory disorders .
Antiviral Activities
Resibufogenin has shown antiviral activities . This suggests its potential use in managing viral infections .
Senolytic Compound
Resibufogenin has been identified as a novel senolytic compound in vitro and for potential skin rejuvenation in male mice . It selectively causes senescent cell death without affecting proliferating cells, with a marked effect on the suppression of the senescence-associated secretory phenotype .
Skin Aging
Administration of resibufogenin to aging mice resulted in an increase in dermal collagen density and subcutaneous fat, improving the phenotype of aging skin . In other words, resibufogenin ameliorates skin aging through selective induction of senescent cell apoptosis without affecting non-aged cells .
Future Research
To fully unveil the mechanism of action of Resibufogenin, establish precise dosage guidelines, evaluate its safety profile, and assess its efficacy, it is imperative to conduct continuous and rigorous scientific research, coupled with extensive clinical trials . Furthermore, efforts to enhance the drug’s bioavailability are essential .
Wirkmechanismus
Target of Action
Resibufogenin, also known as Bufogenin, primarily targets the ATP1A1 . ATP1A1 is a part of the Na+/K±ATPase pump, which plays a crucial role in maintaining the electrochemical gradients of sodium and potassium ions across the plasma membrane. These gradients are essential for osmoregulation, for sodium-coupled transport of various organic and inorganic molecules, and for electrical excitability of nerve and muscle .
Mode of Action
Resibufogenin interacts with its target, ATP1A1, by binding to it . This binding activates the Na+/K±ATPase pump, which then triggers intracellular pathways . The activation of these pathways leads to various changes at the cellular level, such as the induction of G2/M phase arrest and inhibition of cell invasion .
Biochemical Pathways
The activation of ATP1A1 by Resibufogenin triggers two key intracellular pathways: the MAPK/ERK pathway and the Ca2±mediated Src/FAK/Paxillin focal adhesion pathway . The MAPK/ERK pathway is involved in the regulation of various cellular processes such as proliferation, differentiation, and cell cycle progression . The Ca2±mediated Src/FAK/Paxillin focal adhesion pathway plays a crucial role in cell migration and invasion .
Pharmacokinetics
The pharmacokinetics of Resibufogenin involve its absorption, distribution, metabolism, and excretion (ADME). A study has developed a method for the simultaneous determination of Resibufogenin and its metabolites in rat plasma, which could be used to understand the metabolic profiles of Resibufogenin in vivo and for pharmacokinetic study . .
Result of Action
The molecular and cellular effects of Resibufogenin’s action include the induction of G2/M phase arrest and inhibition of cell invasion . It has been found that Resibufogenin can inhibit the proliferation, migration, and tube formation of cells in a dose-dependent manner . It also significantly suppresses vascular network formation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Resibufogenin. For instance, a study found that the administration of Resibufogenin to aging mice resulted in an increase in dermal collagen density and subcutaneous fat, improving the phenotype of aging skin . This suggests that the physiological environment, such as the age of the organism, can influence the action of Resibufogenin.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-[(1R,2S,4R,6R,7R,10S,11S,14S,16R)-14-hydroxy-7,11-dimethyl-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-6-yl]pyran-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32O4/c1-22-9-7-16(25)11-15(22)4-5-18-17(22)8-10-23(2)19(12-20-24(18,23)28-20)14-3-6-21(26)27-13-14/h3,6,13,15-20,25H,4-5,7-12H2,1-2H3/t15-,16+,17+,18-,19-,20-,22+,23-,24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATLJNLYIJOCWJE-CWMZOUAVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1CCC3C2CCC4(C35C(O5)CC4C6=COC(=O)C=C6)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H](C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@]35[C@H](O5)C[C@@H]4C6=COC(=O)C=C6)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0046808 | |
| Record name | Bufogenin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0046808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Resibufogenin | |
CAS RN |
465-39-4 | |
| Record name | Resibufogenin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=465-39-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bufogenin [INN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000465394 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bufogenin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0046808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 465-39-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BUFOGENIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3K654P2M4J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



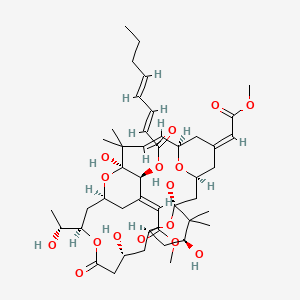

![2-(4-Hydroxyphenyl)benzo[b]thiophen-6-ol](/img/structure/B1667962.png)


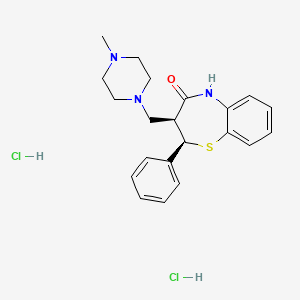
![N-{7-[1-(4-tert-butyl-phenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N'-methoxy-formamidine](/img/structure/B1667968.png)
